[(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
Description
This organogermanium compound features a stereochemically defined cyclohexyl backbone (1S,2R,5S configuration) with a methyl group at position 5 and an isopropyl group at position 2, linked to a triphenylgermane moiety. The stereochemistry of the cyclohexyl group is critical, as it mirrors naturally occurring terpenoids like menthol, while the triphenylgermane group introduces unique electronic and steric properties.
Properties
CAS No. |
651032-63-2 |
|---|---|
Molecular Formula |
C28H34Ge |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m0/s1 |
InChI Key |
QOLJOROPMWLQQJ-LBNPDIFZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the reaction of a cyclohexyl derivative with a triphenylgermane precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the germanium atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several applications in scientific research:
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity or as a tool in biochemical assays.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed study to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane (Target) | C28H34Ge | ~445.12 | Triphenylgermane | High lipophilicity, steric bulk | Inferred |
| (1S,2R,5S)-Menthol | C10H20O | 156.27 | Cyclohexanol | Cooling agent, fragrance, anticonvulsant activity | |
| bis[5-methyl-2-(propan-2-yl)cyclohexyl] pentanedioate | C25H44O4 | 408.62 | Diester | Fragrance stabilizer, stereochemical complexity | |
| MGS0274 besylate (prodrug) | C31H44FNO7S | ~617.75 | Carbamate ester | Metabotropic glutamate receptor prodrug | |
| (1S,2R,5S)-N-(4-Methoxyphenyl)cyclohexanecarboxamide | C18H25NO2 | 287.39 | Carboxamide | Synthetic intermediate, stereoselective synthesis | |
| (+)-Menthoxyacetic acid | C12H22O3 | 214.30 | Acetic acid ester | Flavoring agent, chiral derivatization |
Notes:
- Triphenylgermane vs. Oxygen-Containing Groups: The target compound’s germanium center distinguishes it from oxygen-based analogs (esters, alcohols, amides). Germanium’s metalloid character may enhance thermal stability or enable unique reactivity in cross-coupling reactions.
- Stereochemical Complexity: All compounds share the (1S,2R,5S) cyclohexyl configuration, which influences their physical properties (e.g., melting points, solubility) and biological interactions .
Biological Activity
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is a germane compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
- IUPAC Name: [(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]triphenylgermane
- Molecular Formula: C28H34Ge
- Molecular Weight: 443.2 g/mol
- CAS Number: 651032-63-2
Synthesis
The synthesis of (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the reaction of a cyclohexyl derivative with triphenylgermane. This process may require specific catalysts and controlled conditions to yield high-purity products.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It may influence enzyme activity or receptor binding, which can lead to modulation of biochemical pathways. However, detailed studies are needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies suggest that organogermanes may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays have shown that certain organogermanes can inhibit cell proliferation and promote cell death in various cancer cell lines.
- Antimicrobial Properties : Research has indicated that organogermanes possess antimicrobial activity against a range of pathogens. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects of germane compounds, suggesting they could be beneficial in neurodegenerative diseases by mitigating oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane | Structure | Anticancer, Antimicrobial |
| (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane | Structure | Limited studies available |
| (1S,2R,5S)-2-Isopropyl-5-methylcyclohexylgermane | Structure | Potentially similar activity |
Applications in Research
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has potential applications in:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents.
- Material Science : In the synthesis of novel materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
